REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH:10]([OH:14])[CH:11](Br)[CH3:12])[CH:8]=[CH:9][C:2]1=2.C(O)C.[C:18]1([CH2:24][CH2:25][CH2:26][CH2:27][NH2:28])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCOCC>[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH:10]([OH:14])[CH:11]([NH:28][CH2:27][CH2:26][CH2:25][CH2:24][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH3:12])[CH:8]=[CH:9][C:2]1=2
|
Name
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2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(CC1)C=C(C=C2)C(C(C)Br)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent and excess amine are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from a mixture of methanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(CC1)C=C(C=C2)C(C(C)NCCCCC2=CC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |